Decachlorotetrasiloxane

Description

Historical Context of Organosilicon Chemistry Research

The journey into the world of silicon compounds began in the 19th century. In 1857, the German chemist Friedrich Wöhler was the first to synthesize trichlorosilane (B8805176), a volatile silicon hydride. nih.gov His work laid the groundwork for future explorations into silicon's chemical versatility. nih.govacs.orgkintecus.comnih.govacs.org However, it was the pioneering research of English chemist Frederic Kipping at the turn of the 20th century that truly established the field of organosilicon chemistry. researchgate.netmuni.cz Kipping's extensive work with organosilicon compounds led him to coin the term "silicone" for these new materials. researchgate.net His investigations, spanning several decades, provided the fundamental knowledge for the future development of silicone polymers. muni.cz

Classification and Nomenclature within Chlorosiloxane Series

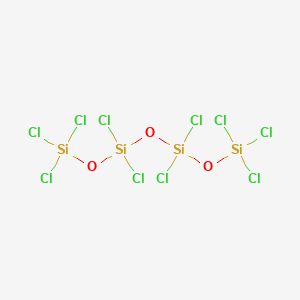

Decachlorotetrasiloxane belongs to the class of perchloropolysiloxanes. These are compounds that contain a backbone of alternating silicon and oxygen atoms, with all remaining valencies on the silicon atoms satisfied by chlorine atoms. The general formula for linear perchloropolysiloxanes can be represented as Cl(SiCl₂O)nSiCl₃.

The nomenclature for these compounds follows standard chemical naming conventions. The prefix "deca-" indicates the presence of ten chlorine atoms, "tetra-" signifies four silicon atoms, and "-trisiloxane" denotes the three oxygen atoms linking the silicon atoms in the chain.

Research Significance of Linear Perchloropolysiloxanes

The primary research significance of linear perchloropolysiloxanes, including this compound, lies in their role as key intermediates in the synthesis of polysiloxanes, commonly known as silicones. While not typically isolated for end-use applications due to their high reactivity, their formation and subsequent reactions are crucial steps in the production of a vast array of silicone-based materials.

Scientific investigations have shown that a complex mixture of chlorosiloxanes is formed during the high-temperature oxidation of silicon tetrachloride (SiCl₄) with oxygen. Researchers have identified hundreds of these intermediates, with chains containing up to 70 silicon atoms. These studies are fundamental to understanding the reaction mechanisms that lead to the formation of the stable siloxane backbone of silicone polymers. The controlled hydrolysis of these perchlorinated intermediates is a key step in producing the final silicone products with desired properties.

Structure

3D Structure

Properties

CAS No. |

56240-64-3 |

|---|---|

Molecular Formula |

Cl10O3Si4 |

Molecular Weight |

514.9 g/mol |

IUPAC Name |

trichloro-[dichloro-[dichloro(trichlorosilyloxy)silyl]oxysilyl]oxysilane |

InChI |

InChI=1S/Cl10O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6 |

InChI Key |

GOZMHSNJSADXPA-UHFFFAOYSA-N |

Canonical SMILES |

O([Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Decachlorotetrasiloxane

Established Synthetic Routes and Procedures

The traditional and most documented method for synthesizing decachlorotetrasiloxane involves the high-temperature oxidation of silicon tetrachloride. This process, while effective, typically yields a mixture of various linear and cyclic perchlorooligosiloxanes, necessitating sophisticated separation techniques.

Preparation via Silicon Tetrachloride Reactions

The foundational reaction for producing this compound is the gas-phase oxidation of silicon tetrachloride with molecular oxygen at elevated temperatures, generally in the range of 800–1000 °C. This reaction leads to the formation of a homologous series of linear perchlorooligosiloxanes with the general formula Cl(SiCl₂O)ₙSiCl₃. This compound corresponds to the n=3 member of this series.

The reaction proceeds through a complex mechanism involving the initial formation of reactive intermediates. At these high temperatures, a multitude of chlorosiloxanes are formed, with the distribution of products being highly dependent on the reaction conditions.

Another established route involves the carefully controlled partial hydrolysis of silicon tetrachloride. However, this method is fraught with challenges, as the reaction can readily proceed to the formation of silica (B1680970) (SiO₂) if not meticulously managed. The reaction of silicon tetrachloride with water is highly exothermic and difficult to control, often leading to a mixture of products.

Isolation and Purification Techniques (e.g., Rectification)

A significant challenge in the synthesis of this compound is its separation from the complex mixture of other perchlorooligosiloxanes and unreacted starting materials. Fractional distillation, also known as rectification, is the primary method employed for this purpose. This technique separates components of a liquid mixture based on differences in their boiling points.

Due to the relatively small differences in boiling points between adjacent members of the perchlorooligosiloxane homologous series, efficient fractional distillation requires columns with high theoretical plate counts. The process is energy-intensive and requires precise control over temperature and pressure gradients within the distillation column. For instance, the separation of higher-order polysilicon chlorides, such as hexachlorodisilane (B81481) (Si₂Cl₆), from reaction mixtures is also achieved through fractional distillation. diva-portal.org

Emerging Synthetic Approaches and Yield Optimization

Research into the synthesis of this compound and other perchlorooligosiloxanes is ongoing, with a focus on developing more selective and higher-yielding methods. Emerging approaches aim to overcome the limitations of the high-temperature oxidation route, which often results in a broad product distribution and requires significant energy input for both the reaction and subsequent purification.

One area of investigation is the use of alternative oxygen sources or transfer agents that can react with silicon tetrachloride under milder conditions. This could potentially allow for greater control over the polymerization process and favor the formation of specific chain lengths.

Yield optimization in the traditional high-temperature process is primarily achieved through careful control of the reactant stoichiometry (SiCl₄ to O₂ ratio), reaction temperature, and residence time in the reactor. Fine-tuning these parameters can shift the product distribution towards the desired oligosiloxane.

Control of Reaction Conditions and By-product Formation

The selective synthesis of this compound is intrinsically linked to the precise control of reaction conditions. The formation of undesirable by-products, including other linear and cyclic perchlorooligosiloxanes, is a major consideration.

Influence of Catalysts and Solvents

The high-temperature gas-phase oxidation of silicon tetrachloride is typically performed without a catalyst. The thermal energy provided is sufficient to initiate and sustain the reaction. The introduction of a catalyst could potentially lower the required reaction temperature and improve selectivity, but research in this area for the specific synthesis of this compound is not widely documented in publicly available literature.

In the context of controlled hydrolysis routes, the choice of solvent is critical. The solvent must be inert to the highly reactive chlorosilane intermediates and capable of moderating the reaction rate. Non-polar, aprotic solvents are generally preferred.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in the synthesis of this compound. In the high-temperature oxidation of silicon tetrachloride, the temperature profile of the reactor directly influences the product distribution. Higher temperatures can favor the formation of shorter-chain oligosiloxanes or even the complete oxidation to silicon dioxide. Conversely, temperatures that are too low may result in incomplete conversion of the starting materials.

Pressure also plays a role, primarily by affecting the residence time of the reactants in the reaction zone and influencing the equilibrium of the various competing reactions. Operating the process under reduced pressure can facilitate the removal of volatile by-products and shift the equilibrium towards the formation of higher molecular weight oligosiloxanes.

Table 1: Investigated Reaction Parameters for Perchlorooligosiloxane Synthesis

| Parameter | Investigated Range/Conditions | Observed Effect on Product Formation |

| Temperature | 800 - 1000 °C | Influences the distribution of linear and cyclic perchlorooligosiloxanes. |

| Reactant Ratio | Varying SiCl₄ to O₂ ratios | Affects the extent of oxidation and the average chain length of the products. |

| Pressure | Atmospheric and sub-atmospheric | Can influence residence time and equilibrium position. |

| Catalyst | Typically non-catalyzed | High thermal energy drives the reaction. |

| Solvent | Aprotic, non-polar for hydrolysis | Critical for moderating reactivity in hydrolysis-based routes. |

Analogous Syntheses of Perbromosiloxanes

The synthesis of perbromosiloxanes, the bromine analogs of perchlorosiloxanes, follows similar principles, primarily involving the reaction of silicon tetrabromide (SiBr₄) with a limited amount of an oxygen source. While detailed studies on specific long-chain perbromosiloxanes are less common than for their chlorinated counterparts, the fundamental reaction pathways are understood to be analogous.

The controlled hydrolysis of silicon tetrabromide is a potential route to perbrominated oligosiloxanes. This reaction is expected to proceed in a stepwise manner, with the initial formation of tribromosilanol (Br₃SiOH), which can then condense with another molecule of SiBr₄ or a growing siloxane chain. The general reaction can be represented as:

n SiBr₄ + (n-1) H₂O → Br₃Si(OSiBr₂)ₙ₋₂OSiBr₃ + 2(n-1) HBr

However, controlling the extent of this reaction to isolate specific oligomers like decabromotetrasiloxane is challenging due to the high reactivity of the Si-Br bond towards water.

An alternative approach involves the high-temperature oxidation of silicon tetrabromide. This method avoids the use of water and relies on the direct reaction of SiBr₄ with oxygen gas at elevated temperatures. The reaction leads to the formation of a mixture of bromosiloxanes, from which specific oligomers can potentially be separated.

A theoretical study on the hydrolysis of silicon tetrachloride provides insights that can be extended to the bromide system. The study indicates that the formation of linear and cyclic structures is thermodynamically competitive. For instance, the formation of cyclic trimers and tetramers is often favored, making the targeted synthesis of linear oligomers a significant challenge.

Further research into the controlled synthesis of perbromosiloxanes could involve exploring different oxygen sources, reaction media, and catalysts to improve the selectivity towards linear products of a desired chain length. The separation and characterization of these compounds would also require advanced analytical techniques due to the likely formation of complex product mixtures.

| Precursor | Reagent | Product | Reaction Type |

| Silicon Tetrachloride (SiCl₄) | Water (H₂O) | This compound (Cl₃Si(OSiCl₂)₂OSiCl₃) & other perchlorosiloxanes | Controlled Hydrolysis |

| Silicon Tetrabromide (SiBr₄) | Oxygen (O₂) | Perbromosiloxanes | High-Temperature Oxidation |

| Silicon Tetrabromide (SiBr₄) | Water (H₂O) | Perbromosiloxanes | Controlled Hydrolysis |

Reactivity and Reaction Mechanisms of Decachlorotetrasiloxane

Silicon-Oxygen-Silicon Linkage Reactions

The Si-O-Si linkages in decachlorotetrasiloxane are susceptible to cleavage under certain conditions, a reaction characteristic of siloxanes in general. This reactivity is significantly influenced by the presence of electron-withdrawing chlorine atoms, which affect the polarity and strength of the siloxane bonds.

Hydrolysis: The most common reaction involving the Si-O-Si linkage is hydrolysis. In the presence of water, the siloxane bonds can be cleaved, leading to the formation of shorter chlorosiloxanes and ultimately silicic acid. The hydrolysis of chlorosilanes is generally a first-order reaction with respect to the chlorosilane. acs.org The reaction proceeds via nucleophilic attack by water on the silicon atom. The high electronegativity of the chlorine atoms in this compound makes the silicon atoms highly electrophilic and thus susceptible to such attacks.

Lewis Acid Catalysis: The cleavage of the Si-O-Si bond can be catalyzed by Lewis acids. Lewis acids can coordinate to the oxygen atom of the siloxane linkage, weakening the Si-O bond and facilitating its cleavage by a nucleophile. nih.govyoutube.com While specific studies on this compound are not abundant, research on related siloxanes demonstrates that catalysts like iron(III) chloride (FeCl₃) can promote the redistribution of siloxane bonds. nih.gov It is proposed that silylium-like species may be formed as intermediates in these reactions. nih.gov

A general representation of Lewis acid-catalyzed Si-O-Si bond cleavage is shown below:

R₃Si-O-SiR₃ + Nu⁻ --[Lewis Acid]--> R₃Si-Nu + R₃SiO⁻

Table 1: General Conditions for Si-O-Si Linkage Cleavage in Chlorosiloxanes

| Reagent/Condition | Type of Reaction | Expected Products |

| Water (Hydrolysis) | Nucleophilic Cleavage | Shorter chlorosiloxanes, Silanols, HCl |

| Alcohols (Alcoholysis) | Nucleophilic Cleavage | Alkoxychlorosiloxanes, HCl |

| Lewis Acids (e.g., FeCl₃) | Catalytic Redistribution | Mixture of chlorosiloxanes of varying chain lengths |

Halogen Exchange and Substitution Reactions

The chlorine atoms attached to the silicon atoms in this compound are reactive and can be replaced by other halogens or nucleophiles. These reactions are fundamental to modifying the properties of chlorosiloxanes.

Halogen Exchange: Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chlorine atoms with other halogens like fluorine or iodine. wikipedia.org For instance, reacting this compound with a source of fluoride (B91410) ions, such as potassium fluoride (KF), can lead to the formation of the corresponding fluorinated siloxane. wikipedia.org These reactions are often driven by the precipitation of the less soluble alkali metal chloride in a suitable solvent. wikipedia.org The use of catalysts, such as copper(I) iodide for aromatic Finkelstein reactions, can facilitate these exchanges, although their direct applicability to perchlorosiloxanes requires specific investigation. wikipedia.org

Nucleophilic Substitution: The silicon-chlorine bond is susceptible to nucleophilic attack, allowing for the substitution of chlorine with a variety of nucleophiles. wikipedia.org Common nucleophiles include alkoxides, amides, and carbanions. libretexts.org The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic silicon atom, and the chloride ion acts as a leaving group. wikipedia.org

The general scheme for nucleophilic substitution on a silicon-chlorine bond is:

R₃Si-Cl + Nu⁻ --> R₃Si-Nu + Cl⁻

The reactivity of the Si-Cl bond in this compound is enhanced by the presence of multiple electronegative chlorine atoms, which increase the partial positive charge on the silicon atoms. However, the steric hindrance from the bulky molecule can influence the reaction rate.

Table 2: Examples of Nucleophilic Substitution Reactions on Si-Cl Bonds

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium Ethoxide (NaOEt) | Si-OEt (Alkoxysiloxane) |

| Amide | Lithium Diisopropylamide (LDA) | Si-NR₂ (Silylamine) |

| Water/Hydroxide | NaOH (aq) | Si-OH (Silanol) |

Reaction Kinetics and Thermodynamics of Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for controlling reaction outcomes and understanding the stability of the compound and its derivatives.

Thermodynamics: The thermodynamics of polymerization and depolymerization of siloxanes are important for understanding the stability of this compound in relation to other oligomers and polymers. The formation of longer polysiloxane chains from shorter units is typically an exothermic process. However, the entropy change for polymerization is generally negative, meaning that at higher temperatures, depolymerization to shorter, more volatile oligomers can be favored. The specific thermodynamic parameters for the formation and cleavage of this compound would depend on the reaction conditions and the specific bond energies involved. The hydrolysis of silicon tetrahalides is generally an exothermic process. stackexchange.com

Comparative Reactivity within Chlorosiloxane Homologous Series

The reactivity of this compound can be understood in the context of the homologous series of linear perchlorosiloxanes, Cl-(SiCl₂-O)n-SiCl₃.

Substitution Reactions: In nucleophilic substitution reactions, steric hindrance can play a more significant role as the chlorosiloxane chain grows. While the silicon atoms remain highly electrophilic, the accessibility of these sites to bulky nucleophiles may decrease for longer chains. This could lead to a difference in reactivity between this compound and shorter homologues like hexachlorodisiloxane (B76772) (Si₂Cl₆O).

Table 3: Comparison of Properties within the Chlorosiloxane Homologous Series (Cl-(SiCl₂-O)n-SiCl₃)

| Property | Hexachlorodisiloxane (n=1) | Octachlorotrisiloxane (n=2) | This compound (n=3) | General Trend with Increasing 'n' |

| Molecular Weight | 284.88 g/mol | 398.77 g/mol | 512.66 g/mol | Increases |

| Number of Si-Cl bonds | 6 | 8 | 10 | Increases |

| Number of Si-O-Si linkages | 1 | 2 | 3 | Increases |

| Expected Hydrolytic Reactivity | High | High | High | Likely remains high, potential for subtle differences due to steric/electronic effects. |

Advanced Spectroscopic and Chromatographic Characterization of Decachlorotetrasiloxane

Structural Elucidation Methodologies

The precise determination of decachlorotetrasiloxane's molecular structure is accomplished through a combination of powerful spectroscopic techniques. These methods probe the atomic and molecular vibrations, nuclear magnetic environments, and fragmentation patterns of the compound, collectively providing a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. researchgate.netmagritek.com Of the silicon isotopes, only 29Si is NMR active, possessing a spin of ½, which results in sharp resonance lines. magritek.comhuji.ac.il However, 29Si has a low natural abundance of 4.7%, which can make detection challenging. magritek.com The chemical shift range for 29Si is extensive, making it highly sensitive to the local chemical environment around the silicon atom. huji.ac.il

A common challenge in 29Si NMR is the presence of a broad background signal from the glass and quartz components of the NMR tube and probe, which typically appears around -110 ppm. researchgate.nethuji.ac.il This can be mitigated by subtracting a blank spectrum or by using specialized equipment like sapphire NMR tubes, though this is a more expensive solution. huji.ac.il

For compounds containing Si-H bonds, one-bond heteronuclear coupling constants can be in the hundreds of Hertz. huji.ac.il More commonly observed are two-bond couplings between silicon and protons in alkyl silanes. huji.ac.il Due to the typically long T1 relaxation times of 29Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often employed to enhance signal intensity by transferring polarization from protons to silicon, which also allows for shorter experiment times. magritek.com

Modern NMR analysis is increasingly benefiting from automation and computational tools. Automated systems can handle multiple samples, significantly increasing throughput for routine analysis. youtube.comacs.org These systems can be programmed to run a series of experiments on different samples without manual intervention. youtube.com

Furthermore, software applications are being developed to aid in the semi-automated profiling of NMR spectra. acs.org These tools can assist in identifying and quantifying compounds in complex mixtures. acs.org For structural elucidation, computational methods and machine learning algorithms are being used to predict NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can provide valuable confirmation of proposed structures.

Mass Spectrometry (MS) Techniques, including LC-MS and HRMS

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of compounds like this compound. nih.govnih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are considered "soft" ionization methods that can generate intact molecular ions, allowing for the direct measurement of mass distributions. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This is particularly useful for analyzing complex mixtures and isolating the compound of interest before it enters the mass spectrometer. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nih.govyoutube.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. nih.govyoutube.com The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum. youtube.com

The fragmentation patterns observed in the MS/MS spectrum provide valuable information about the compound's structure, as the fragmentation often occurs at weaker bonds or results in the formation of stable neutral molecules or fragment ions. youtube.com The development of in-silico fragmentation prediction tools, including those based on deep learning, is enhancing the ability to interpret these complex fragmentation spectra and annotate unknown compounds. biorxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. gelest.commdpi.com The infrared spectrum reveals the vibrational frequencies of atoms and groups of atoms, with specific functional groups exhibiting characteristic absorption bands. gelest.com For siloxanes, a very strong and characteristic band associated with the Si-O-Si stretching vibration is observed in the 1130-1000 cm⁻¹ region. gelest.com The complexity and breadth of this absorption can indicate the length and branching of the siloxane chain. gelest.com

FTIR can also be used for online process monitoring, providing real-time information about the progress of chemical reactions, such as the formation of polysiloxanes. mdpi.com

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and purifying compounds from a mixture. youtube.comyoutube.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. youtube.com

For volatile compounds like chlorosiloxanes, gas chromatography (GC) is a commonly used technique. acs.orgacs.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. acs.org The separation is based on the compounds' boiling points and their interactions with the stationary phase. Various stationary phases, such as silicone oils, have been used for the separation of chlorosilanes and related siloxanes. acs.org The separated components are then detected as they exit the column, often by a flame ionization detector (FID) or a mass spectrometer (in GC-MS). silicones.eumdpi.com GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. nih.govgcms.cz

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like chlorosilanes and chlorosiloxanes. nih.govyoutube.com The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. libretexts.org The choice of column and detector is critical for achieving accurate and reliable results.

For the analysis of chlorosilanes, which are often precursors or impurities in this compound production, a variety of GC columns can be employed. Non-polar or semi-polar phases, such as those with "1" or "5" designations, are generally effective for separating these compounds. researchgate.net Specific columns like the Restek RTX-200, which has a trifluoropropylmethyl polysiloxane phase, have been found suitable for analyzing chlorosilanes and silane. researchgate.net In some cases, silanization of the column may be necessary to prevent tailing and improve peak shape, especially when analyzing reactive compounds like chlorosilanes. researchgate.net

The selection of the detector is equally important. A Flame Ionization Detector (FID) is commonly used for the analysis of cyclic siloxanes and can provide high sensitivity. nih.gov For chlorinated hydrocarbons, an Electron Capture Detector (ECD) is highly responsive and suitable for detecting these compounds at low concentrations. epa.gov A Thermal Conductivity Detector (TCD) can also be used, particularly for the quantitative analysis of chlorosilanes where a universal response is desired. nih.gov Mass Spectrometry (MS) coupled with GC (GC-MS) offers the advantage of providing structural information for peak identification. nih.gov

A significant challenge in the GC analysis of chlorosilanes is the presence of hydrogen chloride (HCl), which can cause strong tailing and broaden the peaks of co-eluting analytes. google.com Specialized columns with a stationary phase composed of a non-polar silicone oil on a fluorinated saturated hydrocarbon resin with ether chains have been developed to mitigate this issue. google.com

Table 1: GC Conditions for Chlorosilane Analysis

| Parameter | Condition | Source |

| Column | 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel | nih.gov |

| Column Temperature | 60 °C | nih.gov |

| Injection Temperature | 110 °C | nih.gov |

| Detector Temperature | 140 °C (TCD) | nih.gov |

| Carrier Gas | H₂ at 60 mL/min | nih.gov |

| Column (Alternative) | Varian FactorFour VF-5ms | researchgate.net |

| Column (Alternative) | Restek RTX-200 (trifluoropropylmethyl polysiloxane phase) | researchgate.net |

This interactive table summarizes typical GC parameters used for the analysis of chlorosilanes, which are structurally related to and can be present with this compound.

High-Performance Liquid Chromatography (HPLC) for Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a chemical mixture. scioninstruments.comphenomenex.com It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. scioninstruments.comamazonaws.com In the context of chlorosiloxanes, HPLC can be employed to analyze mixtures and isolate impurities. sielc.com

The core of an HPLC system consists of a mobile phase (a liquid solvent or mixture of solvents), a stationary phase (packed in a column), a pump to move the mobile phase, an injector, and a detector. scioninstruments.comresearchgate.net The separation is achieved as components of the sample interact differently with the stationary phase, leading to different retention times. phenomenex.com

For siloxane analysis, reverse-phase (RP) HPLC methods are common. sielc.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. researchgate.net For instance, Decamethyltetrasiloxane, a related siloxane, can be analyzed using a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for such separations often consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for Mass-Spec (MS) compatibility. sielc.com

The choice of detector in HPLC depends on the properties of the analyte. UV detectors are widely used, but for compounds lacking a UV chromophore, alternative detectors are necessary. amazonaws.com Charged Aerosol Detection (CAD) is a universal detection method that can be used for non-volatile analytes and provides a response that is largely independent of the analyte's chemical properties. amazonaws.com

Table 2: HPLC Method for a Related Siloxane (Decamethyltetrasiloxane)

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Analysis and isolation of impurities in preparative separation | sielc.com |

This interactive table outlines an HPLC method for a related siloxane, demonstrating the applicability of the technique to this class of compounds.

Development and Validation of Analytical Methods

The development and validation of analytical methods are crucial for ensuring the quality, reliability, and consistency of analytical results. researchgate.net This process is essential in various industries, including pharmaceuticals and chemical manufacturing, to comply with quality and safety standards. omicsonline.org

Method development involves selecting the appropriate analytical technique (e.g., GC, HPLC), choosing the right column and mobile/carrier gas, and optimizing the experimental conditions to achieve the desired separation and detection. omicsonline.org

Method validation is the process of demonstrating through scientific studies that an analytical method is suitable for its intended purpose. researchgate.netresearchgate.net The key parameters assessed during validation typically include:

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). youtube.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For both GC and HPLC methods developed for the analysis of this compound and related compounds, a thorough validation process would be required to ensure that the methods are reliable for routine quality control. nih.gov This would involve spiking samples with known concentrations of the analyte to determine accuracy and recovery, analyzing replicates to assess precision, and evaluating potential interferences from the sample matrix. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Decachlorotetrasiloxane

Molecular Structure and Conformation Analysis

A foundational aspect of understanding any chemical compound is the detailed analysis of its molecular structure and conformational possibilities. For decachlorotetrasiloxane (Si₄O₃Cl₁₀), computational methods could provide significant insights where experimental data is lacking.

Theoretical studies would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This involves finding the minimum energy structure on the potential energy surface. Due to the flexible nature of the Si-O-Si bonds, this compound can exist in various conformations. Computational analysis would explore the potential energy surface to identify different stable conformers, such as linear and cyclic forms, and determine their relative energies.

Key structural parameters that would be calculated include:

Bond Lengths: The distances between bonded atoms (Si-O, Si-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., O-Si-O, Si-O-Si, Cl-Si-Cl).

This data, often presented in tabular format for clarity, would offer a precise and detailed picture of the molecule's geometry.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

| Si-O Bond Length | Data not available |

| Si-Cl Bond Length | Data not available |

| Si-O-Si Bond Angle | Data not available |

| O-Si-O Bond Angle | Data not available |

| Cl-Si-Cl Bond Angle | Data not available |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for describing the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. hydrophobe.orgucsf.eduvivabiotech.com For this compound, these calculations would provide a deep understanding of how electrons are distributed within the molecule.

Key electronic structure properties to be investigated would include:

Molecular Orbital (MO) Analysis: This involves calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Electron Density Distribution: Mapping the electron density would reveal the regions of high and low electron concentration, indicating the polar nature of the bonds and the molecule as a whole.

Mulliken and Natural Population Analysis (NPA): These methods would be used to calculate the partial atomic charges on each atom (Si, O, Cl), providing a quantitative measure of the ionic character of the bonds.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Reaction Pathway Modeling and Energetics

Understanding the potential chemical transformations of this compound is crucial for predicting its stability and reactivity under various conditions. Reaction pathway modeling uses computational methods to explore the mechanisms of chemical reactions. nih.gov

For this compound, theoretical studies could investigate reactions such as:

Hydrolysis: The reaction with water is a fundamental process for chlorosiloxanes. Modeling would involve identifying the transition states and intermediates to determine the activation energies and reaction enthalpies.

Thermal Decomposition: Computational analysis could predict the likely decomposition pathways and products at elevated temperatures.

Reactions with Nucleophiles/Electrophiles: Studying the interaction with other chemical species would provide insights into its broader chemical behavior.

By calculating the potential energy surface for these reactions, researchers can determine the thermodynamic and kinetic feasibility of different pathways.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or for identifying compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) parameters would be particularly useful.

²⁹Si NMR Chemical Shifts: Silicon-29 NMR is a powerful tool for characterizing silicon-containing compounds. Theoretical calculations can predict the chemical shifts of the silicon atoms in different chemical environments within the molecule.

¹⁷O NMR Chemical Shifts: Although less common, the prediction of oxygen-17 NMR parameters could provide additional structural information.

These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| Si (internal) | Data not available |

| Si (terminal) | Data not available |

Applications of Decachlorotetrasiloxane As a Precursor in Materials Science

Synthesis of Fluorine-Containing Silicate (B1173343) Oligomers

While specific studies on the fluorination of decachlorotetrasiloxane are not available, the established reactivity of chlorosilanes with fluorinating agents suggests a viable pathway for the synthesis of fluorine-containing silicate oligomers. acs.org The Si-Cl bonds can be readily converted to silicon-fluorine (Si-F) bonds through reactions with various fluoride (B91410) sources, such as hydrogen fluoride or metal fluorides. acs.org

This process would yield decafluorotetrasiloxane or partially fluorinated derivatives. The resulting fluorinated silicate oligomers would be expected to exhibit unique properties, including high thermal stability, chemical resistance, and low surface energy, making them of interest for applications in specialty coatings, lubricants, and as components in fluorinated polymers.

Development of Organosiloxane-Based Materials

The reactive nature of the Si-Cl bonds in this compound makes it a theoretical starting point for the synthesis of a wide array of organosiloxane-based materials. wikipedia.org By reacting this compound with organic nucleophiles, such as alcohols, amines, or organometallic reagents, the chlorine atoms can be replaced with organic functional groups. This functionalization would transform the inorganic precursor into a hybrid organic-inorganic molecule.

The ten reactive sites on this compound offer the potential for it to act as a core molecule for the construction of highly branched polymeric and dendrimeric structures. By carefully controlling the stoichiometry and reaction conditions, reactions with difunctional or multifunctional organic linkers could lead to the formation of cross-linked polymers or well-defined dendrimers. These materials could find applications in areas such as drug delivery, catalysis, and as rheology modifiers.

The ability to introduce a variety of organic functionalities onto the tetrasiloxane (B1260621) backbone opens up possibilities for creating functional materials with tailored properties. For instance, the introduction of long-chain alkyl or fluoroalkyl groups could impart hydrophobic and oleophobic properties, making the resulting materials suitable for use as stain-proofing agents for textiles or surfaces.

The application of siloxanes as fuel additives is generally aimed at improving fuel stability and reducing engine deposits. While there is no specific information on this compound for this purpose, functionalized siloxanes can act as detergents or dispersants in fuel systems.

Role in Advanced Inorganic and Hybrid Material Synthesis

This compound could theoretically serve as a precursor in the synthesis of advanced inorganic and hybrid materials. acs.orgacs.org Controlled hydrolysis of the Si-Cl bonds would lead to the formation of silanol (B1196071) groups, which can then undergo condensation to form a silica (B1680970) (SiO₂) network. This process is a fundamental aspect of sol-gel chemistry. The use of a pre-formed oligosiloxane like this compound could offer advantages in controlling the structure of the final silica material at the nanoscale.

Furthermore, co-condensation of this compound with other metal alkoxides could lead to the formation of mixed-oxide materials with tailored compositions and properties. By incorporating organic functionalities prior to or during the hydrolysis and condensation process, hybrid organic-inorganic materials with a wide range of properties for applications in optics, electronics, and catalysis could be synthesized. silicones.eunih.gov

Environmental Fate and Transport of Decachlorotetrasiloxane

Environmental Persistence and Degradation Pathways

Hydrolytic Stability and Products

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of chemical compounds by microorganisms. snu.ac.kr This is often the most significant removal pathway for many organic contaminants in the natural environment. snu.ac.kr The susceptibility of a chemical to biodegradation depends on its structure and whether it can be utilized by microorganisms as a source of energy or nutrients. snu.ac.kr In some cases, degradation can occur through cometabolism, where the compound is transformed fortuitously by enzymes involved in the metabolism of other substances. snu.ac.kr For some persistent organic pollutants, the primary degradation in soil can be a slow process, with half-lives extending to several hundred days. nih.gov

Sorption and Mobility in Environmental Compartments (e.g., Soil, Water)

The mobility of a chemical in the environment is largely governed by its tendency to sorb (adhere) to soil particles and sediments. researchgate.net Compounds with high sorption coefficients tend to be less mobile and accumulate in soil and sediment, while those with low sorption are more likely to be transported with water. researchgate.net The sorption of a chemical is influenced by its own physicochemical properties as well as the characteristics of the environmental matrix, such as organic matter content and pH. mdpi.comresearchgate.net For instance, in some soils, the organic matter content is the primary factor influencing the sorption of pesticides. researchgate.netresearchgate.net The competition for sorption sites with natural organic matter can also affect the mobility of substances in the soil. researchgate.net

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This is a significant transport pathway for volatile and semi-volatile organic compounds. nccoast.org Once in the atmosphere, these compounds can be transported over long distances. nih.gov The rate of volatilization is influenced by the chemical's vapor pressure and its partitioning behavior between air, water, and soil. nccoast.org Atmospheric transport can lead to the widespread distribution of a chemical, far from its original source. nih.govnih.gov

Environmental Fate Modeling and Risk Assessment Frameworks

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments. researchgate.netmdpi.com These models integrate information on a chemical's properties, emission rates, and the characteristics of the environment to simulate its transport and transformation. researchgate.netqscience.com The output of these models can be used to estimate potential exposure levels for humans and wildlife. researchgate.net

Risk assessment frameworks provide a structured approach to evaluating the potential adverse effects of chemicals on human health and the environment. publications.gc.canih.gov These frameworks typically involve several steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. publications.gc.ca The environmental fate and transport data discussed in the preceding sections are crucial inputs for the exposure assessment component of these frameworks. nih.govcdc.gov By combining exposure estimates with toxicity data, risk assessors can determine whether a chemical poses an unreasonable risk under its conditions of use. epa.gov

Interactive Data Table: Factors Influencing Environmental Fate

| Process | Key Influencing Factors | Environmental Significance |

| Hydrolysis | pH, Temperature, Chemical Structure | Degradation in water |

| Abiotic Transformation | Presence of reactive species (e.g., minerals, light), Chemical Structure | Degradation in soil, water, and air |

| Biotic Degradation | Microbial activity, Chemical bioavailability, Soil/sediment properties | Primary removal pathway for many organic compounds |

| Sorption | Organic matter content, pH, Clay content, Chemical properties | Mobility in soil and water, bioavailability |

| Volatilization | Vapor pressure, Henry's Law constant, Temperature | Atmospheric transport and long-range distribution |

Data Requirements for Modeling and Prediction

To accurately model and predict the environmental distribution and persistence of Decachlorotetrasiloxane, a range of specific physical and chemical data is required. nih.gov These parameters are crucial inputs for multimedia fate and transport models that estimate how a chemical will partition between air, water, soil, and sediment. nih.gov

Table 1: Estimated Physical-Chemical Properties for Environmental Modeling of a Representative Short-Chain Chlorinated Siloxane

| Property | Estimated Value/Range | Significance in Environmental Fate Modeling |

| Molecular Weight | High | Influences volatility and transport; higher molecular weight often corresponds to lower volatility. |

| Vapor Pressure | Low to Moderate | Determines the tendency of the compound to volatilize from soil and water surfaces into the atmosphere. |

| Water Solubility | Low | Affects the concentration that can be dissolved in water, influencing its mobility in aquatic systems and potential for hydrolysis. |

| Octanol-Water Partition Coefficient (Kow) | High | Indicates a high potential for the compound to sorb to organic matter in soil and sediment, and to bioaccumulate in organisms. |

| Henry's Law Constant | Moderate to High | Governs the partitioning between air and water, indicating a potential for volatilization from water bodies. |

| Soil/Sediment Adsorption Coefficient (Koc) | High | Reflects the tendency of the compound to bind to organic carbon in soil and sediment, reducing its mobility in these compartments. |

| Hydrolytic Half-Life | Variable | The rate of breakdown in water can be a significant degradation pathway, dependent on pH and temperature. |

| Atmospheric Half-Life | Short to Moderate | Degradation in the atmosphere, primarily through reactions with hydroxyl radicals, can be a major removal process. |

Note: These values are estimations for a representative short-chain chlorinated siloxane and are intended for illustrative purposes. Specific experimental data for this compound are needed for a precise environmental risk assessment.

The silicones industry emphasizes a science-driven approach to continuously evaluate the environmental fate of its materials. silicones.eu This includes gathering data on physical-chemical properties, persistence, and behavior in various environmental media like air, water, soil, and sediment. silicones.eu

Challenges in Polymer Fate Assessment

The assessment of the environmental fate of polymers, including organosilicon compounds like this compound, presents a unique set of challenges that distinguish them from conventional, non-polymeric chemicals. nih.gov These challenges stem from the inherent complexity and diversity of polymeric substances. nih.govwhiterose.ac.uk

One of the primary difficulties lies in the complexity of polymer identification . nih.govwhiterose.ac.uk Polymers often exist as mixtures of different chain lengths and structures, making precise characterization difficult. This complexity necessitates the development of robust analytical methods for the identification and quantification of polymers and their degradation products in environmental samples. nih.gov

Degradation in the environment is another significant challenge. nih.govwhiterose.ac.uk While some siloxanes are known to degrade in the environment, the processes and rates can be highly variable. researchgate.net The degradation of high molecular weight polymers can be slow, and may lead to the formation of smaller oligomers and other by-products whose own fate and potential effects need to be considered. nih.govresearchgate.net The stability that makes siloxanes desirable from a technical standpoint also contributes to their potential persistence in the environment. mst.dk

Furthermore, the development and standardization of analytical methods for characterizing polymer fate properties are ongoing needs. nih.govwhiterose.ac.uk Existing methods for smaller, non-polymeric molecules may not be suitable for the larger and more complex structures of polymers.

Finally, there is a need to develop and refine exposure modeling approaches specifically for polymers. nih.govwhiterose.ac.uk Standard environmental fate models may not adequately capture the behavior of polymers, which can include processes like aggregation and fragmentation. The unique physical-chemical properties of siloxanes, for instance, require careful selection of model inputs that may differ from those of typical organic compounds. nih.gov

Addressing these challenges is an emerging regulatory priority to ensure a thorough understanding and prevention of any potential negative environmental impacts from polymers. nih.govwhiterose.ac.uk

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Synthetic Routes

The traditional synthesis of chlorosilanes, the foundational materials for compounds like decachlorotetrasiloxane, relies on energy-intensive processes that are often carbon-rich and can lead to environmental pollution. mdpi.comresearchgate.net A significant future research direction lies in the development of "green" synthetic pathways that are more sustainable and environmentally benign.

Current industrial production of methylchlorosilanes, the building blocks for many silicones, involves reacting silicon with methyl chloride. silicones.eu Researchers are actively exploring chlorine-free synthesis routes, with the use of alcohols presenting a significant challenge and opportunity. researchgate.net One promising green alternative involves the direct synthesis of alkoxysilanes from metallurgical silicon and alcohols, which circumvents the use of chlorosilanes altogether. mdpi.com This method, carried out in a high-boiling siloxane liquid with a copper catalyst, can yield products like triethoxysilane (B36694) and hydrogen. mdpi.com

Future research should focus on:

Catalyst Development: Discovering new, more efficient, and selective catalysts for the direct reaction of silicon with alcohols or other less hazardous reagents. ontosight.ai

Alternative Feedstocks: Investigating the use of renewable or waste-derived silicon sources, such as rice husk ash, which is about 90% amorphous silica (B1680970), to reduce the environmental impact of silicon production. researchgate.net

Process Intensification: Designing continuous flow reactors and optimizing reaction conditions to improve energy efficiency and minimize waste generation in chlorosilane and alkoxysilane synthesis. google.com

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reaction mechanisms of chlorosiloxanes like this compound is crucial for controlling their reactivity and designing new synthetic applications. Detailed mechanistic investigations into the hydrolysis of chlorosiloxanes, the cleavage of Si-O-Si bonds by HCl, and substituent exchange reactions are ongoing. tandfonline.com

The gas-phase reactivity of related chlorosilanes, important in chemical vapor deposition processes for producing high-purity silicon, involves complex pathways, including disilane (B73854) and radical mechanisms. researchgate.net Advanced studies could elucidate the specific roles of intermediates and transition states in these reactions. For instance, understanding the decomposition of trichlorosilane (B8805176) (SiHCl3) has revealed that SiCl2 is a key intermediate. researchgate.net

Future research avenues include:

In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., rapid-scan FTIR, stopped-flow NMR) to observe reactive intermediates and transition states in real-time during chlorosiloxane reactions.

Kinetic Isotope Effects: Using kinetic isotope effect studies to probe the rate-determining steps and transition state structures in reactions involving the Si-Cl and Si-O bonds of this compound.

Surface Chemistry: Investigating the reactions of this compound with various surfaces, such as silica, which is relevant for applications in surface modification and catalysis. acs.orgacs.org

Integration of Computational and Experimental Approaches for Structural and Reactivity Predictions

The synergy between computational modeling and experimental work offers a powerful tool for predicting the structure and reactivity of complex molecules like this compound. Quantum chemical calculations can provide insights into molecular geometries, electronic structures, and reaction energetics that are difficult to obtain through experiments alone.

For example, computational studies have been used to investigate the gas-phase kinetics of chlorosilane decomposition, helping to develop reaction models for industrial processes. researchgate.net Similarly, theoretical studies can aid in understanding the interactions of chlorosilanes with surfaces, which is critical for designing new materials. acs.org

Future research should focus on:

Development of Accurate Force Fields: Creating more precise force fields for molecular dynamics simulations of chlorosiloxanes to better predict their bulk properties and behavior in solution.

Machine Learning for Reactivity Prediction: Utilizing machine learning algorithms trained on large datasets of experimental and computational data to predict the outcomes of unknown chlorosiloxane reactions.

Multi-scale Modeling: Combining quantum mechanics (for reaction centers) with molecular mechanics (for the surrounding environment) to model complex reactions of this compound in realistic solvent or surface environments.

Novel Applications in Emerging Technologies

While chlorosilanes are foundational to the silicone industry, exploring novel applications for specific compounds like this compound in emerging technologies is a key research frontier. silicones.euontosight.ai The development of new material systems and coatings with tailored properties is a multidisciplinary effort that could benefit from the unique reactivity of chlorosiloxanes. mdpi.commdpi.com

Emerging technologies where chlorosiloxanes could play a role include:

Advanced Materials Synthesis: Using this compound as a precursor for precisely defined silicon-based nanomaterials, such as quantum dots or nanowires, for applications in electronics and photonics.

Additive Manufacturing: Investigating the potential of chlorosiloxanes as reactive binders or surface modification agents in 3D printing of silica-based ceramics or composites. mdpi.com

Energy Storage and Conversion: Exploring the use of this compound in the synthesis of novel electrode materials or electrolytes for next-generation batteries or fuel cells. mdpi.com The production of high-purity silicon from monosilane-based processes for solar cells is an area of active research and development. researchgate.net

A recent development has shown the one-pot conversion of esters to acetals using a catalytic amount of a specific catalyst and a stoichiometric amount of dimethylchlorosilane. acs.org This highlights the potential for developing new synthetic methodologies based on the reactivity of chlorosilanes.

Comprehensive Environmental Impact Assessment of Related Siloxane Compounds

The environmental fate and impact of siloxanes, particularly cyclic volatile methyl siloxanes (cVMS), have been the subject of increasing scrutiny. researchgate.net While this compound itself is a reactive intermediate, understanding the environmental behavior of its potential downstream products and related siloxane compounds is crucial.

Assessments of various siloxane groups have been conducted to determine their risk to the environment and human health. canada.cacanada.ca These assessments consider factors like persistence, bioaccumulation potential, and long-range transport. canada.ca For instance, some cyclic siloxanes are known to be volatile and hydrophobic, which influences their environmental distribution. Upon release, chlorosilanes react with moisture to form hydrogen chloride and silica. hscpoly.comglobalsilicones.org

Future research in this area should aim for:

Degradation Pathway Analysis: Elucidating the complete degradation pathways of chlorosiloxanes and their hydrolysis products in various environmental compartments (air, water, soil). mst.dk

Toxicity of Transformation Products: Assessing the ecotoxicity and human health effects of the intermediate and final degradation products of chlorosiloxane compounds.

Life Cycle Assessment: Conducting comprehensive life cycle assessments for industrial processes involving this compound and other chlorosilanes to identify environmental hotspots and opportunities for improvement. epa.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Decachlorotetrasiloxane with high purity?

- Methodological Answer : Synthesis should involve controlled chlorination of siloxane precursors under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis. Purification can be achieved via fractional distillation or recrystallization, followed by characterization using NMR spectroscopy (¹H, ²⁹Si) and mass spectrometry to confirm molecular structure and purity .

- Key Considerations : Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst loading) and validating purity through elemental analysis .

Q. How can researchers accurately characterize the physical and chemical properties of this compound?

- Methodological Answer : Use standardized protocols for measuring properties such as density (pycnometry), viscosity (viscometry), and thermal stability (TGA/DSC). Environmental fate parameters (e.g., octanol-water partition coefficient) should be determined using shake-flask or HPLC methods, referencing EPA guidelines for siloxane analogs .

- Data Validation : Cross-reference results with computational models (e.g., EPI Suite) to identify discrepancies requiring experimental refinement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (fume hoods, closed systems) to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Toxicity screening should follow OECD Test Guidelines 423 (acute oral toxicity) and 404 (dermal irritation) .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental data from soil/water microcosm studies, ensuring alignment with EPA’s risk assessment frameworks for structurally similar siloxanes .

- Data Integration : Use molecular dynamics simulations to analyze interactions with environmental matrices (e.g., humic acids) that may alter degradation pathways .

Q. What experimental designs resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., impurity profiles, solvent carriers). Employ dose-response studies with multiple cell lines (e.g., HepG2 for hepatotoxicity, BEAS-2B for respiratory effects) and in vivo models (zebrafish embryos for developmental toxicity). Apply meta-analysis techniques to harmonize datasets .

- Bias Mitigation : Adhere to PRISMA guidelines for literature screening and data extraction to ensure transparency .

Q. How can degradation pathways of this compound under UV irradiation be mechanistically elucidated?

- Methodological Answer : Use HPLC-MS/MS to identify intermediate products in photolysis experiments. Track chlorine displacement kinetics via isotopic labeling (³⁶Cl) and compare with DFT calculations to validate proposed reaction mechanisms .

- Experimental Controls : Include dark controls and irradiate samples at multiple wavelengths (254 nm, 365 nm) to differentiate photolytic vs. thermal degradation .

Q. What strategies optimize the detection of this compound in complex environmental samples?

- Methodological Answer : Develop a GC-ECD or GC-MS method with solid-phase extraction (SPE) for pre-concentration. Validate sensitivity using spiked matrices (sediment, wastewater) and calibrate against certified reference materials. Account for matrix effects via standard addition or isotope dilution .

Methodological Frameworks for Research Design

- Literature Reviews : Use Boolean search strings combining CAS RN, IUPAC names, and synonyms in databases like SciFinder and PubMed, filtering studies post-2008 to avoid outdated toxicological data .

- Data Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for documenting experimental procedures, including raw data deposition in public repositories (e.g., Zenodo) .

- Interdisciplinary Collaboration : Engage statisticians for power analysis and methodologists for interpreting high-dimensional datasets (e.g., omics profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.